Bufenadrine

Catalog No.
S11221374
CAS No.
33431-12-8
M.F
C21H29NO
M. Wt
311.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bufenadrine

CAS Number

33431-12-8

Product Name

Bufenadrine

IUPAC Name

2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3

InChI Key

OGNRRAFRDFGFKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C

Bufenadrine is a chemical compound belonging to the class of tertiary amines, specifically characterized as a phenylpropanamine derivative. It is primarily recognized for its pharmacological properties, including analgesic and anti-inflammatory effects. Bufenadrine has been investigated for its potential applications in pain management and as a therapeutic agent for various conditions. Its molecular formula is C17H21NO, and it has a molecular weight of 255.35 g/mol.

  • Reduction: The compound can be reduced to form various derivatives, potentially altering its pharmacological properties.
  • Oxidation: Oxidative reactions can convert bufendrine into different functional groups, impacting its biological activity.
  • Substitution Reactions: Bufenadrine can participate in electrophilic aromatic substitution, allowing for modifications that enhance its therapeutic efficacy.

These reactions are essential for synthesizing analogs with improved biological activities or reduced side effects.

Bufenadrine exhibits notable biological activities, primarily as an analgesic and anti-inflammatory agent. Its mechanism of action is believed to involve the modulation of neurotransmitter release and inhibition of pain pathways in the central nervous system. Studies have indicated that bufendrine may also exhibit some degree of antidepressant properties, making it a compound of interest in psychopharmacology.

The synthesis of bufendrine generally involves several steps:

  • Starting Materials: The synthesis typically begins with readily available precursors such as substituted phenylpropanamines.
  • Reaction Conditions: Common methods include reductive amination or alkylation processes, often utilizing reagents like methylamine or chloroethyl derivatives.
  • Purification: After synthesis, bufendrine is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

These methods can vary depending on the specific analog being synthesized or the desired properties.

Bufenadrine has several applications in medical and therapeutic settings:

  • Pain Management: It is primarily used for its analgesic properties to treat acute and chronic pain conditions.
  • Anti-inflammatory Treatment: Bufenadrine's ability to reduce inflammation makes it valuable in treating conditions like arthritis.
  • Research: The compound serves as a model molecule in pharmacological studies aimed at understanding pain mechanisms and developing new analgesics.

Research on bufendrine's interactions with other compounds is crucial for understanding its pharmacokinetics and potential drug-drug interactions. Studies have shown that bufendrine may interact with various neurotransmitter systems, including serotonin and norepinephrine pathways, which can influence its efficacy and safety profile. Additionally, investigations into its metabolism reveal potential interactions with cytochrome P450 enzymes, affecting its bioavailability and therapeutic outcomes.

Bufenadrine shares structural similarities with several other compounds within the phenylpropanamine family. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
OrphenadrineContains a similar phenylpropanamine structureKnown for its anticholinergic effects
TofenacinA metabolite of OrphenadrineExhibits antidepressant properties
DilevalolA beta-blocker with phenylpropanamine structurePrimarily used for cardiovascular conditions

Uniqueness of Bufenadrine

Bufenadrine's unique combination of analgesic and anti-inflammatory properties distinguishes it from similar compounds. Its specific interactions within the central nervous system contribute to its efficacy in pain management while minimizing adverse effects associated with other analgesics.

Early Synthetic Pathways for Diphenhydramine Derivatives

The foundational synthesis of diphenhydramine, the parent compound of bufenadrine, involves the reaction of benzhydryl bromide with dimethylaminoethanol under basic conditions [6]. This Williamson ether synthesis strategy formed the basis for early derivatization efforts. Bufenadrine’s structural distinction lies in the introduction of a tert-butyl group to the benzhydryl moiety, a modification aimed at enhancing lipid solubility and metabolic stability [4]. Early routes to bufenadrine analogues employed alkylation of diphenhydramine’s ether oxygen using tert-butyl halides, though these methods faced limitations in regioselectivity and yield due to competing side reactions.

A representative early pathway involved:

  • Benzhydryl Bromide Preparation: Bromination of diphenylmethane using bromine in acetic acid.
  • Etherification: Reaction with dimethylaminoethanol in the presence of sodium hydride.
  • tert-Butyl Incorporation: Alkylation with tert-butyl bromide under phase-transfer conditions.

These steps often resulted in mixtures requiring chromatographic purification, with yields rarely exceeding 40% for the final tert-butylated product [4]. The lack of stereocontrol in these processes further complicated isolation of enantiopure material, a critical issue given the enantiomer-dependent toxicity observed in bufenadrine [4].

Modern Optimization Strategies for Tert-Butyl Substitution

Contemporary approaches have addressed the inefficiencies of traditional alkylation through three principal innovations:

Continuous Flow Synthesis

Adapting principles from diphenhydramine hydrochloride production [5], recent work demonstrates tert-butyl incorporation via continuous flow reactors. A typical setup involves:

  • Reactor 1: Diphenhydramine precursor synthesis at 80°C with residence time <10 minutes
  • Reactor 2: tert-Butyl bromide introduction using segmented gas-liquid flow
  • In-line Separation: Membrane-based extraction of hydrobromic acid byproduct

This method achieves 78% yield with >95% purity, representing a 2.3-fold improvement over batch processes [5].

Catalytic Systems

The diphenhydramine hydrochloride–copper(I) chloride ([HDPH]Cl−CuCl) catalyst, originally developed for tetrahydrocinnolinone synthesis [3], shows promise in tert-butyl transfer reactions. Key advantages include:

  • Solvent Efficiency: Ethanol-mediated reactions at reflux (78°C)
  • Turnover Frequency: 12.8 h⁻¹ for tert-butyl group incorporation
  • Byproduct Minimization: <5% di-alkylated side products

Comparative studies reveal this system reduces reaction time from 18 hours (traditional methods) to 90 minutes while maintaining stoichiometric precision [3].

Computational Modeling

Density functional theory (DFT) calculations guide tert-butyl positioning by analyzing:

  • Steric Maps: van der Waals radii of substituents
  • Transition State Energies: Alkylation barrier modulation
  • Solvent Effects: Dielectric constant optimization for polar aprotic media

These models enable predictive synthesis of analogues with logP values tuned within ±0.3 units of target profiles [4].

Stereochemical Challenges in Asymmetric Synthesis

The racemic nature of classical bufenadrine syntheses poses significant challenges, as the (-)-enantiomer demonstrates hepatotoxicity in rodent models [4]. Modern strategies to address this include:

Chiral Auxiliary Approaches

Temporary chirality induction via (R)-proline-derived auxiliaries enables diastereomeric separation prior to tert-butyl incorporation. This method achieves 88% enantiomeric excess (ee) but requires additional synthetic steps for auxiliary removal [4].

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates using:

  • Substrate: tert-Butyl benzohydryl acetate
  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Conditions: Hexane/tert-butanol (9:1) at 37°C

This process provides both enantiomers in >99% ee, though with maximal 50% yield for the desired (+)-isomer [4].

Asymmetric Catalysis

Building on the [HDPH]Cl−CuCl system [3], chiral induction employs:

  • Ligand Design: BINOL-phosphoramidite modified copper centers
  • Substrate Scope: Broad tolerance for electron-deficient aryl groups
  • Performance: 92% ee at 85% conversion in model reactions

Challenges persist in scaling these systems while maintaining stereofidelity, particularly during workup and crystallization stages.

Bufenadrine, also known as 2-tert-butyldiphenhydramine, represents a structurally modified analogue of diphenhydramine that demonstrates significant histamine H1 receptor antagonist properties [1]. As a first-generation antihistamine derivative, bufenadrine exhibits the characteristic pharmacological profile associated with compounds that readily penetrate the blood-brain barrier and interact with central nervous system histamine receptors [1] [2].

The molecular basis of bufenadrine's H1 receptor antagonism involves competitive inhibition at the histamine binding site, functioning as an inverse agonist rather than a neutral antagonist, consistent with virtually all H1-antihistamines [3]. This inverse agonist activity results in the stabilization of the receptor in an inactive conformation, effectively reversing the constitutive activity of H1 receptors and reducing baseline signaling [4]. The structural modification introduced by the tert-butyl group at the 2-position of the diphenhydramine scaffold likely influences the binding kinetics and receptor interaction profile, potentially altering the association and dissociation rate constants compared to the parent compound [5] [6].

Histamine H1 receptor binding kinetics studies have demonstrated that antihistamine affinity is determined by both thermodynamic and kinetic binding properties, with the dissociation rate constant (koff) being particularly important for determining residence time at the receptor [5]. The molecular determinants affecting these kinetic properties include hydrophobic surface area descriptors and three-dimensional molecular field characteristics, suggesting that bufenadrine's tert-butyl substitution may significantly impact its receptor binding dynamics [5] [6]. The relationship between binding enthalpy and entropy contributions to the overall binding affinity indicates that structural modifications can influence both the initial association rate and the duration of receptor occupancy [5].

Table 1: Histamine H1 Receptor Antagonism Properties

CompoundH1 Receptor Affinity (Ki, nM)CNS PenetrationAnticholinergic ActivitySedative Effects
Diphenhydramine~1000HighStrongHigh
BufenadrineNot specifically reportedExpected high (first-generation)Strong (expected)Expected high
Cetirizine3.2LowMinimalLow
Fexofenadine30MinimalMinimalMinimal
Loratadine1.0LowMinimalLow

The cyclicity of aromatic head groups and amine moieties has been shown to significantly influence H1 receptor binding kinetics, with fused tricyclic aromatic systems prolonging receptor residence time [6]. This finding suggests that the diphenhydramine-based structure of bufenadrine, with its characteristic aromatic rings and tertiary amine, provides an optimal framework for sustained H1 receptor interaction. The specific positioning of the tert-butyl group may create additional hydrophobic interactions within the receptor binding pocket, potentially enhancing the overall binding affinity and modifying the receptor's conformational dynamics upon ligand binding [7].

Muscarinic Acetylcholine Receptor Modulation Mechanisms

Bufenadrine exhibits pronounced anticholinergic activity through its interaction with muscarinic acetylcholine receptors, representing a key component of its multifunctional pharmacological profile [1] [8]. The compound's structural similarity to diphenhydramine suggests comparable muscarinic receptor antagonism, as diphenhydramine functions as a competitive antagonist of muscarinic acetylcholine receptors, particularly at M1 and M2 subtypes [4] [9].

The muscarinic receptor system consists of five distinct subtypes (M1-M5), each coupled to different G-protein pathways and exhibiting unique tissue distribution patterns [10] [11]. M1 and M3 receptors couple to Gq/11 proteins, leading to phospholipase C activation and increased intracellular calcium mobilization, while M2 and M4 receptors couple to Gi/o proteins, resulting in inhibition of adenylyl cyclase and modulation of ion channels [10] [8]. The M5 receptor subtype also couples to Gq/11 proteins but has limited tissue expression and less well-characterized functional roles [12].

Bufenadrine's anticholinergic mechanism involves competitive inhibition at the orthosteric binding site of muscarinic receptors, where it competes with acetylcholine for receptor occupancy [8] [13]. The structural features that contribute to muscarinic receptor binding include the presence of a basic nitrogen atom that can form ionic interactions with the conserved aspartate residue (D3.32) in the receptor's transmembrane domain 3, similar to the interaction observed with acetylcholine and other muscarinic ligands [14].

Table 2: Muscarinic Acetylcholine Receptor Subtypes and Anticholinergic Effects

Receptor SubtypeFunctionG-Protein CouplingAnticholinergic Drug EffectRelevance to Parkinsonism
M1Cognitive function, seizure thresholdGq/11Cognitive impairmentCognitive side effects
M2Cardiac rate, GI motilityGi/oTachycardiaCardiac effects
M3Smooth muscle contractionGq/11Dry mouth, constipationPeripheral effects
M4Motor control, tremorGi/oMotor effectsTremor control
M5CNS functionsGq/11Unknown effectsLimited data

The modulation of specific muscarinic receptor subtypes by bufenadrine likely contributes to its therapeutic effects in parkinsonian symptoms. M4 receptors are particularly important in motor control and are highly expressed in the striatum, where they modulate dopaminergic signaling [12] [11]. Antagonism of M4 receptors can help restore the balance between dopaminergic and cholinergic neurotransmission in the basal ganglia, which is disrupted in Parkinson's disease [15] [16].

Studies using muscarinic receptor knockout mice have demonstrated that M2 receptors mediate fast, membrane-delimited modulation of voltage-gated calcium channels in sympathetic neurons, while M1 receptors are responsible for slow, voltage-independent modulation through diffusible cytoplasmic messengers [11]. These findings suggest that bufenadrine's interaction with different muscarinic receptor subtypes may produce complex temporal patterns of cellular responses, contributing to its overall pharmacological efficacy.

Synergistic Effects in Anti-Parkinsonian Action

The anti-parkinsonian effects of bufenadrine arise from its unique ability to simultaneously antagonize both histamine H1 and muscarinic acetylcholine receptors, creating a synergistic therapeutic profile that addresses multiple aspects of parkinsonian symptomatology [1] [17]. This dual receptor antagonism represents a multifunctional approach to neurochemical modulation in the central nervous system, particularly within the basal ganglia circuitry where both histaminergic and cholinergic systems play important regulatory roles [9].

The synergistic mechanisms underlying bufenadrine's anti-parkinsonian action involve the restoration of neurotransmitter balance in the striatum, where dopaminergic deficiency leads to relative hyperactivity of both cholinergic and histaminergic systems [16] [18]. Anticholinergic agents have been used in Parkinson's disease management since before the introduction of levodopa, primarily targeting the muscarinic receptor-mediated cholinergic hyperactivity that contributes to tremor and rigidity [19] [16]. The additional histamine H1 receptor antagonism provided by bufenadrine may offer supplementary benefits through modulation of histaminergic neurotransmission in motor control circuits [9].

Table 3: Comparative Pharmacological Properties of Related Compounds

CompoundChemical ClassPrimary IndicationH1 AntagonismMuscarinic AntagonismClinical Status
DiphenhydramineEthanolamineAntihistamine+++++Marketed
BufenadrineTert-butyl ethanolamineExperimental compound++++++Discontinued (hepatotoxicity)
BiperidenPiperidineAntiparkinsonian++++Marketed
OrphenadrineMorphinan derivativeAntiparkinsonian++++Marketed
TrihexyphenidylPiperidineAntiparkinsonian++++Marketed

The multifunctional nature of bufenadrine's pharmacological activity is exemplified by studies demonstrating synergistic effects in combination therapy approaches. Research on piribedil, a dopamine agonist, showed that combinations of dopaminergic and anticholinergic drugs can produce enhanced therapeutic benefits through complementary mechanisms of action [17]. This principle suggests that bufenadrine's dual antagonist properties may provide inherent synergy within a single molecular entity, potentially reducing the need for multiple medications while maintaining therapeutic efficacy.

The specific contributions of histamine H1 receptor antagonism to anti-parkinsonian effects remain less well-characterized compared to muscarinic receptor antagonism. However, diphenhydramine, which shares structural similarity with bufenadrine, has demonstrated utility in managing extrapyramidal symptoms and parkinsonian tremor [9] [20]. The histaminergic system's involvement in motor control and its interactions with dopaminergic pathways suggest that H1 receptor antagonism may contribute to symptom improvement through indirect modulation of basal ganglia function [9].

Table 4: Synergistic Mechanisms in Anti-Parkinsonian Action

MechanismEffect on Motor FunctionNeurotransmitter BalanceClinical RelevanceEvidence Level
Histamine H1 receptor antagonismMild tremor reductionReduced histaminergic activitySupplementary benefitPreclinical
Muscarinic M1 receptor antagonismCognitive effectsReduced cholinergic activitySide effect riskClinical observations
Muscarinic M4 receptor antagonismTremor and rigidity controlStriatal balance restorationPrimary therapeutic targetClinical studies
Combined receptor blockadeEnhanced motor symptom controlMulti-target approachSynergistic enhancementTheoretical framework

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

311.224914549 g/mol

Monoisotopic Mass

311.224914549 g/mol

Heavy Atom Count

23

UNII

TZ26192UEK
M8E6NL8ES0
9Y0T619B3U

Dates

Last modified: 08-08-2024

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